Heme Oxygenase-1 (HO-1) Inhibitory Activity and HO-1/HO-2 Selectivity Profile
The target compound exhibits measurable inhibition of rat spleen microsomal HO-1 with an IC₅₀ of 69,000 nM (69 µM) [1]. Against rat brain HO-2, the compound shows an IC₅₀ > 100,000 nM (>100 µM), yielding a selectivity ratio of >1.4-fold for HO-1 over HO-2 [1]. While the absolute potency is modest, this isotype-discriminating profile distinguishes it from potent pan-HO inhibitors. Although no head-to-head comparison with the des-methyl or N-ethyl analogs was identified in the same assay, the narrow selectivity window is consistent with class-level observations that subtle modifications to the oxabicyclo substituent can shift HO-1/HO-2 preference [2].
| Evidence Dimension | HO-1 vs. HO-2 inhibition (isotype selectivity) |
|---|---|
| Target Compound Data | HO-1 IC₅₀ = 69,000 nM; HO-2 IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Intra-compound comparison (HO-1 vs. HO-2) |
| Quantified Difference | HO-1/HO-2 selectivity ratio > 1.4-fold |
| Conditions | Sprague-Dawley rat spleen microsomal HO-1 and brain HO-2; bilirubin formation after 60 min by spectrophotometric analysis [1] |
Why This Matters
For researchers investigating isotype-selective HO-1 modulation, this compound provides a measurable, albeit modest, selectivity window that can serve as a starting scaffold for structure–activity relationship (SAR) optimization.
- [1] BindingDB BDBM50438653 / CHEMBL2414450. IC₅₀ data: HO-1 (rat spleen) = 69,000 nM; HO-2 (rat brain) > 100,000 nM. Assay: bilirubin formation, 60 min, spectrophotometric detection. Curated by University of Catania / ChEMBL. View Source
- [2] Pittalà, V. et al. (2013). A focus on heme oxygenase-1 (HO-1) inhibitors. Current Medicinal Chemistry, 20(30), 3711–3732. [Class-level inference: pyrazole-based HO-1 inhibitors show tunable isotype selectivity.] View Source
